molecular formula C18H26N2O5S B506450 2-({4-[(diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid

2-({4-[(diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid

Cat. No.: B506450
M. Wt: 382.5g/mol
InChI Key: IIYSHQJDIJQHLK-CVEARBPZSA-N
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Description

2-({4-[(diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a sulfonyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide.

    Attachment of the Sulfonyl-Substituted Phenyl Group: This step involves a sulfonylation reaction, where a phenyl group is substituted with a sulfonyl group using reagents such as sulfonyl chlorides.

    Formation of the Amide Bond: The final step involves the formation of an amide bond between the sulfonyl-substituted phenyl group and the cyclohexane ring, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({4-[(diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-[(diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with a similar phenyl group but different functional groups.

    Ammonium thiocyanate: An inorganic compound with different chemical properties but used in similar industrial applications.

Uniqueness

2-({4-[(diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H26N2O5S

Molecular Weight

382.5g/mol

IUPAC Name

(1S,2R)-2-[[4-(diethylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H26N2O5S/c1-3-20(4-2)26(24,25)14-11-9-13(10-12-14)19-17(21)15-7-5-6-8-16(15)18(22)23/h9-12,15-16H,3-8H2,1-2H3,(H,19,21)(H,22,23)/t15-,16+/m1/s1

InChI Key

IIYSHQJDIJQHLK-CVEARBPZSA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)[C@@H]2CCCC[C@@H]2C(=O)O

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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